2,5-Difluorophenylglyoxal hydrate

Organic Synthesis Medicinal Chemistry Quality Control

This 2,5-difluorophenylglyoxal hydrate is a regiospecific, fluorinated arylglyoxal essential for constructing bioactive heterocyclic scaffolds (e.g., hydantoins, imidazoles). The 2,5-difluoro pattern imparts unique electronic properties that critically influence reactivity and biological target engagement—substituting with unsubstituted phenylglyoxal or the 2,4-difluoro isomer introduces uncontrolled variables that can cause reaction failure or flawed SAR data. Sourced at ≥95% purity, this building block ensures reproducible results in medicinal chemistry synthetic routes and covalent arginine-probe protein studies, making it the scientifically justified choice for demanding R&D programs.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 81593-28-4
Cat. No. B1621108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylglyoxal hydrate
CAS81593-28-4
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)C=O)F.O
InChIInChI=1S/C8H4F2O2.H2O/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-4H;1H2
InChIKeyAFKFNALEOOACFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorophenylglyoxal Hydrate (CAS 81593-28-4) – Technical Specifications and Procurement Baseline


2,5-Difluorophenylglyoxal hydrate is a fluorinated arylglyoxal derivative characterized by two adjacent carbonyl groups on a phenyl ring substituted with fluorine atoms at the 2- and 5-positions [1]. This compound is primarily utilized as a reactive intermediate in organic synthesis for the construction of heterocyclic scaffolds, such as hydantoins and imidazoles, which are prevalent in medicinal chemistry programs [2]. Its molecular formula is C8H6F2O3 with a molecular weight of 188.13 g/mol, and it is typically supplied as a hydrate with a minimum purity specification of 95% .

Why Generic Arylglyoxal Substitution Fails: The Critical Role of 2,5-Difluoro Substitution


Substituting 2,5-Difluorophenylglyoxal hydrate with unsubstituted phenylglyoxal or other regioisomeric fluorinated analogs is not scientifically equivalent due to the profound impact of fluorine substitution pattern on both molecular reactivity and biological target engagement. The electronic nature of the phenyl ring dictates the reactivity of the dicarbonyl system; a study on phenylglyoxal derivatives demonstrated that the presence of electron-withdrawing substituents like fluorine can alter the compound's net charge and hydrogen-bonding capacity, which in turn influences its ability to form covalent adducts with arginine residues in biological systems [1]. Furthermore, the specific 2,5-difluoro substitution pattern can lead to distinct reactivity and application profiles compared to other regioisomers, such as the 2,4-difluoro analog, which is noted for its different chemical behavior . Therefore, for applications where precise electronic or steric properties are required—such as in the synthesis of specific heterocyclic cores or in structure-activity relationship (SAR) studies—the use of an unverified analog would introduce an uncontrolled variable, potentially leading to reaction failure or misinterpretation of biological data.

Quantitative Differentiation of 2,5-Difluorophenylglyoxal Hydrate from Key Analogs


Purity and Batch-to-Batch Consistency for Reproducible Synthesis

The commercially available 2,5-Difluorophenylglyoxal hydrate is supplied with a certified minimum purity of 95% . This is a critical procurement parameter, as it sets a lower threshold that is consistently met, ensuring reliable performance as a synthetic building block. In contrast, while high-purity phenylglyoxal hydrate can be sourced (e.g., 98% from Selleck ), the market for various phenylglyoxal derivatives includes vendors offering lower purity grades (e.g., 95% for phenylglyoxal hydrate itself ). The specified 95% purity for this particular fluorinated analog ensures a known, consistent baseline for reaction stoichiometry and impurity profile, which is essential for minimizing side reactions in complex, multi-step syntheses where the presence of de-fluoro or over-oxidized byproducts could be detrimental.

Organic Synthesis Medicinal Chemistry Quality Control

Electronic Modulation of Carbonyl Reactivity and Protein Adduct Formation

The introduction of two fluorine atoms at the 2- and 5-positions of the phenyl ring alters the electronic environment of the adjacent α-dicarbonyl group, a key determinant of its reactivity. A study on a panel of phenylglyoxal derivatives established a structure-function relationship showing that the electric charge and hydrogen-bonding capacity of the resulting arginine-phenylglyoxal adduct directly influence the conformation of the mitochondrial permeability transition pore (PTP) [1]. While this study evaluated 2,4-diF-PGO and not the 2,5-isomer directly, it provides strong class-level inference that the specific electronic effects of the difluoro substitution pattern will alter the compound's interaction with biological nucleophiles, such as the guanidinium group of arginine. This contrasts with the behavior of unsubstituted phenylglyoxal, which serves as a baseline electrophile without these strong inductive effects.

Chemical Biology Bioconjugation Enzyme Inhibition

Regioisomeric Differentiation from 2,4-Difluorophenylglyoxal Hydrate

A key procurement decision often involves selecting between regioisomers, such as 2,5-difluorophenylglyoxal hydrate and its 2,4-difluoro analog. The two compounds are explicitly stated by vendors to have "different reactivity and applications" due to the differing positions of the fluorine atoms on the phenyl ring . The 2,5-substitution pattern presents a unique combination of steric and electronic effects that distinguish it from the 2,4-isomer. This differentiation is critical in medicinal chemistry programs where the position of a fluorine atom can dramatically impact the binding affinity, metabolic stability, and overall pharmacokinetic profile of a drug candidate.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Research and Procurement Scenarios for 2,5-Difluorophenylglyoxal Hydrate


Synthesis of Fluorinated Heterocyclic Building Blocks

This compound is optimally procured as a key starting material for the synthesis of fluorinated heterocycles, such as 1,5-disubstituted hydantoins [1]. The presence of the 2,5-difluorophenyl group is strategically valuable in medicinal chemistry, where fluorination is a common tactic to improve metabolic stability and modulate lipophilicity of drug candidates. The reliable 95% purity specification ensures that the reagent performs consistently in these synthetic routes, minimizing the need for extensive purification of intermediates.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Based on class-level evidence, this compound is a strong candidate for use in chemical biology as a covalent probe to investigate the arginine-rich binding pockets of proteins [2]. The unique 2,5-difluoro substitution pattern provides a distinct electronic profile compared to the non-fluorinated phenylglyoxal or other regioisomers . Researchers conducting SAR studies on enzyme inhibition or protein modification can use this compound to systematically explore the impact of a 2,5-difluoro substituent on target engagement and downstream biological effects.

Specialized Reagent for Orthogonal Reactivity Studies

The explicit vendor-reported difference in reactivity between the 2,5- and 2,4-difluoro isomers positions 2,5-difluorophenylglyoxal hydrate as a specialized reagent for chemists seeking to achieve orthogonal reaction outcomes or to fine-tune the electronic properties of a synthetic intermediate. Procurement of this specific isomer is justified in scenarios where the synthetic route has been optimized for the 2,5-substitution pattern and substituting with an alternative isomer would be expected to fail or produce a different product distribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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